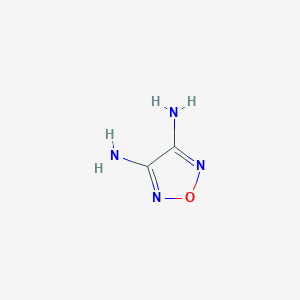

3,4-Diaminofurazan

Übersicht

Beschreibung

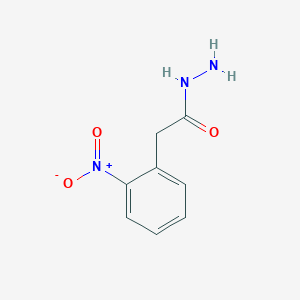

3,4-Diaminofurazan (DAF) is an organic compound with a wide range of applications in scientific research. It is an important precursor in the synthesis of heterocyclic compounds, as well as being a useful reagent in the synthesis of amines and other compounds. DAF is also an important component of many biochemical and physiological processes, and has been used in a variety of lab experiments to study its effects.

Wissenschaftliche Forschungsanwendungen

Hochenergetische Dichtematerialien (HEDMs)

3,4-Diaminofurazan: wurde bei der Entwicklung von energetischen metallorganischen Gerüsten (EMOFs) eingesetzt. Diese Materialien sind vielversprechende Kandidaten für neue HEDMs aufgrund ihres hohen Stickstoffgehalts, der zu einer höheren Energiefreisetzung bei der Zersetzung beiträgt . Die Fähigkeit der Verbindung, stabile Komplexe mit Metallen zu bilden, kann zu Materialien mit überlegener Detonationsleistung führen, was sie für militärische und Luft- und Raumfahrt-Anwendungen wertvoll macht.

Feststoffraketentreibstoff-Oxidationsmittel

Die Verbindung wurde in Kombination mit Ammoniumnitramid (ADN) untersucht, um Cokristalle zu erzeugen, die die Hygroskopizität reduzieren . Diese Eigenschaft ist entscheidend für Feststoffraketentreibstoffe, die in der Raketenforschung verwendet werden, da sie die Lagerstabilität und Leistung des Treibstoffs unter verschiedenen Umgebungsbedingungen verbessert.

Energetische Cokristalle

This compound: bildet energetische Cokristalle mit anderen Verbindungen, die so angepasst werden können, dass Eigenschaften wie Empfindlichkeit, Abbrandgeschwindigkeit und Detonationsgeschwindigkeit eingestellt werden können. Diese Cokristalle werden für die Verwendung in Sprengstoffen und Pyrotechnik untersucht und bieten ein Potenzial für Verbesserungen gegenüber herkömmlichen Materialien .

Gasphasen-Zersetzungsstudien

Die Untersuchung der Gasphasenzersetzung von This compound liefert Einblicke in die Stabilität und Reaktivität von Furazan-basierten energetischen Materialien. Das Verständnis der Zersetzungspfade ist entscheidend für den sicheren Umgang und die Lagerung dieser Materialien .

Synthese von Hochenergetischen Dichtematerialien

This compound: dient als wichtiger Baustein bei der Synthese verschiedener Hochenergetischer Dichtematerialien. Seine reaktiven Aminogruppen und der Furazanring machen es zu einem vielseitigen Baustein für die Konstruktion komplexerer energetischer Verbindungen .

Medizinische Chemie

Obwohl nicht so weit verbreitet, wurden Oxadiazol-Derivate, einschließlich 1,2,5-Oxadiazol-3,4-diamin, auf ihre möglichen medizinischen Anwendungen untersucht. Sie wurden als gute Pharmakophore identifiziert, mit möglichen Anwendungen als Enzyminhibitoren, antimikrobiellen Mitteln, Vasodilatatoren, Antimalariamitteln und Antikrebsmitteln .

Safety and Hazards

Wirkmechanismus

Target of Action

3,4-Diaminofurazan, also known as 1,2,5-Oxadiazole-3,4-diamine, is a compound that primarily targets the respiratory system

Mode of Action

It is known to formmedium-strength hydrogen bonds with other compounds, which can influence its interactions with its targets .

Biochemical Pathways

It is used in the synthesis ofenergetic metal-organic frameworks (EMOFs) , which are promising candidates for new high-energy density materials .

Result of Action

In the context of energetic materials, it contributes to the formation of EMOFs with high energy density and low sensitivity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of hydrogen bonds with other compounds can be affected by the presence of water molecules in the air . Furthermore, the compound is stable at temperatures between 2-8°C .

Eigenschaften

IUPAC Name |

1,2,5-oxadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJVSUCUNFXIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336977 | |

| Record name | 3,4-Diaminofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17220-38-1 | |

| Record name | 3,4-Diaminofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-oxadiazole-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,4-Diaminofurazan?

A1: this compound has the molecular formula C2H4N4O and a molecular weight of 96.09 g/mol.

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 15N NMR), and Mass Spectrometry (MS) to characterize DAF and its derivatives. [, , , , , , ]

Q3: What are the key starting materials for synthesizing this compound?

A3: this compound is typically synthesized from diaminoglyoxime (DAG) [, , , ] or directly from glyoxal through a series of reactions. []

Q4: Can you describe a common synthetic route for this compound?

A4: One common method involves a two-step process: (1) reaction of glyoxime with hydroxylamine hydrochloride to produce diaminoglyoxime, and (2) subsequent dehydration of diaminoglyoxime in an alkaline solution to yield this compound. [, ]

Q5: Are there any alternative synthesis methods for this compound?

A5: Yes, researchers have explored alternative synthesis methods for DAF, including microwave-assisted synthesis, which significantly reduces reaction times. [, ] One-pot synthesis directly from glyoxal has also been reported. []

Q6: Why is this compound considered a valuable precursor in energetic materials chemistry?

A6: DAF is a key building block for various energetic materials due to the presence of the furazan ring, which imparts high energy content and positive oxygen balance to its derivatives. [, , , , , , ]

Q7: What are some notable derivatives of this compound with energetic properties?

A7: Key energetic derivatives include 3,4-dinitrofurazan (DNF) [, ], 3,4-dinitraminofurazan (DNAF) [], and various azofurazans. [, , ] These compounds exhibit potential as high-energy density materials.

Q8: How is this compound typically converted into 3,4-dinitrofurazan?

A8: The conversion of DAF to DNF often involves oxidation using hydrogen peroxide (H2O2) in the presence of a catalyst, such as sodium tungstate (Na2WO4) and methanesulfonic acid (CH3SO3H). [, ]

Q9: What is the significance of ionic salts of 3,4-dinitraminofurazan?

A9: Researchers have investigated nitrogen-rich salts of DNAF to enhance the stability of the inherently sensitive DNAF molecule. These salts exhibit high detonation performance, with dihydrazinium 3,4-dinitraminofurazanate demonstrating particularly promising characteristics. []

Q10: Can you provide examples of macrocyclic compounds derived from this compound?

A10: DAF serves as a precursor to various macrocyclic compounds, including polydiazenofurazans, [, ] tetrafurazanocyclohexadecanes (like TATF), [, ] and furazano-1,2,3,4-tetrazine-1,3-dioxide (FTDO). []

Q11: How does the introduction of various functional groups affect the properties of this compound derivatives?

A11: * Nitro groups (-NO2): Increase density, detonation velocity, and detonation pressure, contributing to enhanced explosive performance. []* Azido groups (-N3): Elevate the standard enthalpy of formation, making the compounds more energetic. []* Azoxy groups (-N=N(O)-): Generally improve thermal stability compared to the parent furazan compounds. []

Q12: Has this compound been explored for applications beyond energetic materials?

A12: While primarily recognized for its energetic properties, DAF has been investigated as a ligand in metal complexes, showcasing its versatility in coordination chemistry. [, ]

Q13: What is the thermal stability of this compound and its derivatives?

A13: The thermal stability of DAF derivatives varies depending on the substituents and structure. Generally, they exhibit good thermal stability, with decomposition temperatures often exceeding 200°C. [, , , , ]

Q14: Are there any safety concerns regarding the handling of this compound and its derivatives?

A14: Many DAF derivatives, particularly those with nitro and azido groups, are energetic materials and should be handled with extreme caution. Their sensitivity towards impact and friction needs careful consideration. [, ]

Q15: How is the melt-castability of energetic materials relevant, and has it been achieved with this compound derivatives?

A15: Melt-castability is desirable for shaping energetic materials into specific forms. Researchers have successfully developed a melt-castable energetic cocrystal using DAF and 4-amino-3,5-dinitropyrazole (ADNP), offering potential advantages in explosive formulation. []

Q16: How is computational chemistry employed in the research of this compound-based energetic materials?

A16: Computational methods, such as density functional theory (DFT), predict important properties like density, enthalpy of formation, detonation velocity, and detonation pressure, aiding in the design and assessment of novel energetic materials. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)